Methyl Bromodifluoroacetate

Description

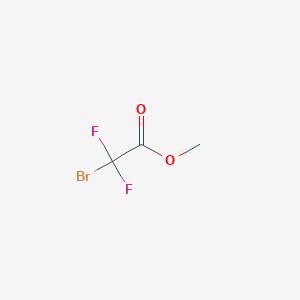

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBCLXSGWMFVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382591 | |

| Record name | Methyl Bromodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-98-7 | |

| Record name | Methyl Bromodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Bromodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Bromodifluoroacetate

Foreword: The Strategic Importance of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemical development.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated moieties, the difluoromethyl group (CF₂H) is of particular interest as a lipophilic bioisostere of hydroxyl and thiol groups.[2][3] Methyl bromodifluoroacetate (CAS No. 683-98-7) has emerged as a pivotal reagent, serving as a versatile and efficient building block for the introduction of the valuable difluoroacetate functional group.[3][4] This guide provides a comprehensive overview of its synthesis, characterization, safe handling, and applications, tailored for researchers and professionals in the chemical sciences.

Section 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes have been reported, a common and scalable approach involves the oxidative cleavage and subsequent esterification of a suitable perhalogenated precursor.[5][6]

Underlying Synthetic Principle

The core of the synthesis involves the reaction of a 1,2-dihalotetrafluoroethane derivative with a strong oxidizing agent, typically oleum (fuming sulfuric acid, H₂SO₄·xSO₃), to generate a bromodifluoroacetyl halide intermediate. This intermediate is highly reactive and is not typically isolated. It is directly trapped in situ or in a subsequent step by reaction with methanol to yield the desired this compound.

The causality for using oleum is its powerful dehydrating and oxidizing nature, which facilitates the cleavage of the carbon-carbon bond in the precursor and the formation of the acyl halide. The reaction temperature is a critical parameter; it must be high enough to promote the reaction but low enough to control the vaporization of the volatile acyl halide intermediate, allowing it to be transferred to the esterification vessel.[5]

Experimental Protocol: A Validated Approach

This protocol is a synthesized representation of established methods described in the patent literature.[5][6] Extreme caution must be exercised, and all steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

1,1,2-trifluoro-1,2-dibromo-2-chloroethane (or a similar perhalogenated ethane)

-

Oleum (20-30% SO₃)

-

Anhydrous Methanol (MeOH)

-

Sodium Sulfite (Na₂SO₃) solution (e.g., 7% aqueous)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Two-necked round-bottom flask (Reactor 1)

-

Second round-bottom flask (Reactor 2, for esterification)

-

Heating mantle with stirrer

-

Distillation head and condenser

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Preparation: Assemble the reaction apparatus under an inert atmosphere. Reactor 1, charged with oleum, is fitted with a stirrer, heating mantle, and a distillation head connecting to Reactor 2, which contains anhydrous methanol and is cooled in an ice bath.

-

Acyl Halide Formation: Slowly add the perhalogenated precursor (e.g., 1,1,2-trifluoro-1,2-dibromo-2-chloroethane) to the stirred oleum in Reactor 1.[5]

-

Reaction and Distillation: Gently heat the mixture in Reactor 1 to a temperature between 60-100°C.[5] The bromodifluoroacetyl halide formed will vaporize and distill over into Reactor 2. The continuous removal of the product drives the equilibrium of the reaction.

-

Esterification: The gaseous acyl halide bubbles through the cold methanol in Reactor 2, reacting to form this compound. The temperature should be maintained at or below the reflux temperature of methanol.[5]

-

Work-up and Purification:

-

After the reaction is complete, allow the contents of Reactor 2 to cool to room temperature.

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with water, a dilute sodium sulfite solution (to quench any residual bromine), saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (excess methanol) via rotary evaporation.

-

-

Final Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound as a colorless liquid.[6][7]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Section 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of physical property measurements and spectroscopic analysis provides a self-validating system for characterization.

Physical and Chemical Properties

A summary of the key physical properties is essential for handling and for confirming the identity of the bulk material.

| Property | Value | Source(s) |

| CAS Number | 683-98-7 | [4] |

| Molecular Formula | C₃H₃BrF₂O₂ | [4] |

| Molecular Weight | 188.96 g/mol | [4][8] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 96-98 °C | [4][9] |

| Density | ~1.72 g/cm³ | [4][10] |

| Refractive Index (n20D) | ~1.38 | [4] |

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is simple and diagnostic. It should exhibit a singlet for the methyl (–OCH₃) protons at approximately 3.9 ppm. The absence of other signals in the aliphatic region is a strong indicator of purity.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the CF₂ group. It will show a singlet, as the two fluorine atoms are chemically equivalent. The chemical shift will be characteristic of a difluoromethylene group adjacent to a carbonyl and a bromine atom.

-

¹³C NMR: The carbon NMR will show three distinct signals: one for the methyl carbon, one for the carbonyl carbon, and a key signal for the quaternary carbon bonded to the two fluorine atoms and bromine. This latter signal will appear as a triplet due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The most prominent feature will be a very strong and sharp absorption band for the carbonyl (C=O) stretch of the ester, typically appearing in the range of 1750-1780 cm⁻¹. Other characteristic C-F stretching vibrations will be visible in the fingerprint region, usually between 1100-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity). Fragmentation patterns will include the loss of the methoxy group (•OCH₃) and the bromine atom.

Gas Chromatography (GC): GC is the primary method for determining the purity of the final product. A pure sample should exhibit a single major peak on the chromatogram. Purity is typically reported as >97% for commercially available reagents.[4]

Characterization Workflow Diagram

Caption: A workflow for the analytical characterization of this compound.

Section 3: Safety, Handling, and Storage

This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.

3.1. Hazard Identification

-

Flammability: Highly flammable liquid and vapor.[11][12] Keep away from heat, sparks, open flames, and hot surfaces.[13][14] Equipment must be grounded to prevent static discharge.[14]

-

Corrosivity: Causes severe skin burns and eye damage.[11][12]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] Do not breathe mist, vapors, or spray.[14]

3.2. Safe Handling Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[14] Use a closed system where possible.[13] Safety showers and eye wash stations must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical safety goggles and a face shield.[14][15]

-

Spill Response: In case of a spill, evacuate the area.[13] Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[13] Do not allow the product to enter drains.[13][14]

3.3. Storage

-

Store in a tightly closed container in a cool, dark, and well-ventilated place.[13]

-

The recommended storage temperature is between 2-8 °C.[4]

-

Store away from incompatible materials, especially strong oxidizing agents.[13]

Section 4: Applications in Drug Development and Organic Synthesis

This compound's value lies in its ability to serve as a precursor to the difluoromethyl group, a moiety that can significantly enhance the pharmacological profile of drug candidates.[1][4]

-

Difluoromethylation Reagent: It is a key reagent for introducing the -CF₂H group. For example, it can be used in the N-difluoromethylation of heterocyclic compounds like pyridines.[2] This transformation involves an initial N-alkylation followed by hydrolysis and decarboxylation, offering a straightforward, transition-metal-free method to modify biologically active scaffolds.[2]

-

Pharmaceutical and Agrochemical Intermediates: The compound is a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and novel pesticides.[1][4] The presence of the difluoro group often leads to increased metabolic stability and improved efficacy.[1]

-

Bioisosteric Replacement: In drug design, the difluoromethyl group introduced via this reagent can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[2][3] This substitution can improve membrane permeability and binding affinity by modulating hydrogen bonding and lipophilicity.[2]

-

Advanced Materials: Its reactivity also supports the production of advanced polymers and coatings with enhanced thermal and chemical resistance.[1][4]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its synthesis, while requiring careful execution, is based on well-understood chemical principles. Proper characterization using a suite of analytical techniques is essential to ensure the quality required for demanding applications. By understanding the chemistry, handling requirements, and synthetic utility of this versatile reagent, researchers can fully leverage its potential to design and create the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. innospk.com [innospk.com]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 7. 62813-01-8 | CAS DataBase [m.chemicalbook.com]

- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Cas 683-98-7,this compound | lookchem [lookchem.com]

- 10. Methyl bromo(difluoro)acetate [sigmaaldrich.com]

- 11. This compound | 683-98-7 | TCI AMERICA [tcichemicals.com]

- 12. This compound | 683-98-7 | TCI EUROPE N.V. [tcichemicals.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of Methyl Bromodifluoroacetate

An In-depth Technical Guide to Methyl Bromodifluoroacetate: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 683-98-7) is a specialized fluorinated compound that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a reactive bromine atom and two fluorine atoms adjacent to an ester functional group, imparts distinct chemical reactivity and stability.[1] This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals who can leverage its unique characteristics. The compound is an invaluable reagent for introducing bromine and difluoromethyl groups into complex molecules, a strategy widely employed to enhance the biological activity and metabolic stability of pharmaceuticals and agrochemicals.[2][3] As industries increasingly seek advanced fluorine-containing reagents to optimize product performance, this compound stands out as a critical and versatile intermediate.[1][2]

Section 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective application in synthesis. The compound is a colorless to almost colorless, clear liquid under standard conditions.[2] Key quantitative data are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 683-98-7 | [2][4] |

| Molecular Formula | C₃H₃BrF₂O₂ | [2][4] |

| Molecular Weight | 188.96 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.71 - 1.79 g/cm³ at 23 °C | [1][2][4] |

| Boiling Point | 87 - 98 °C at 760 mmHg | [1][2][4] |

| Refractive Index | 1.38 - 1.40 at 20-23 °C | [1][2][4] |

| Flash Point | 6.6 °C | [1][4] |

| Vapor Pressure | 64.1 mmHg at 25 °C | [4] |

| Purity | ≥95-97% (GC) | [2][5] |

For optimal stability, this compound should be stored in a cool, dark, and well-ventilated place, with recommended temperatures between 2 and 8 °C.[2][6] It should be kept in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6][7]

Structural Representation

The structure of this compound is fundamental to its reactivity. The presence of two electron-withdrawing fluorine atoms significantly influences the adjacent carbon and the reactivity of the bromine atom.

Caption: Chemical structure of this compound.

Section 2: Spectroscopic Characterization

While specific, dedicated spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound during experimental work.

-

¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single sharp peak (singlet) corresponding to the three equivalent protons of the methyl ester group (-OCH₃). The chemical shift would likely appear in the range of 3.7-4.0 ppm, deshielded due to the influence of the adjacent oxygen atom.[8]

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the methyl carbon (-OCH₃) around 50-60 ppm, one for the carbonyl carbon (C=O) in the 160-170 ppm range, and a unique signal for the bromodifluoromethyl carbon (-CBrF₂). This latter carbon signal would appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single resonance (a singlet), as the two fluorine atoms are chemically equivalent. This signal provides a clear diagnostic marker for the CF₂ group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1750-1780 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an ester. The presence of C-F bonds would also result in strong absorption bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of a single bromine atom. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom.[9]

Section 3: Chemical Properties and Reactivity

This compound is a highly versatile and reactive intermediate primarily used to introduce fluorinated moieties into organic molecules.[2][4] Its reactivity is centered around the carbon-bromine bond.

Role as a Difluoromethylating Agent

A key application of this reagent and its analogues, like ethyl bromodifluoroacetate, is in difluoromethylation reactions.[10] The process often involves an initial N-, O-, or C-alkylation, where the substrate displaces the bromide, followed by subsequent hydrolysis and decarboxylation to yield the final difluoromethylated product (-CF₂H). This two-step, one-pot sequence provides a convenient, transition-metal-free pathway to install the CF₂H group, which is a valuable bioisostere for hydroxyl and thiol groups in medicinal chemistry.[10][11]

Caption: General pathway for N-difluoromethylation using Bromodifluoroacetate.

Applications in Synthesis

The unique combination of bromine and fluorine atoms makes this compound a valuable asset in producing a wide range of molecules:

-

Pharmaceuticals: It is a key intermediate for synthesizing active pharmaceutical ingredients (APIs).[1][4] The incorporation of fluorine often enhances metabolic stability, bioavailability, and binding affinity.[1][3][11]

-

Agrochemicals: In the agrochemical sector, it is used to develop novel pesticides and herbicides with increased efficacy.[1][4]

-

Advanced Materials: Its reactivity supports the production of specialized polymers and coatings with superior thermal and chemical resistance.[1][2]

Section 4: Experimental Protocol: N-Difluoromethylation of 4-Dimethylaminopyridine (DMAP)

This section provides a validated, step-by-step methodology for a representative reaction using a bromodifluoroacetate ester. The protocol is adapted from established literature procedures for the ethyl analogue and illustrates the practical application of the reagent's reactivity.[10]

Objective: To synthesize the N-difluoromethylated derivative of DMAP via an alkylation-hydrolysis-decarboxylation cascade.

Materials:

-

4-Dimethylaminopyridine (DMAP)

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of DMAP in acetonitrile (to a concentration of approx. 0.1 M).

-

Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction without interfering.

-

-

Reagent Addition: Add 5.0 equivalents of this compound to the stirred solution.

-

Rationale: A significant excess of the alkylating agent is used to drive the reaction to completion, maximizing the conversion of the starting material.

-

-

Addition of Water: Add 5.0 equivalents of deionized water to the reaction mixture.

-

Rationale: Water is essential for the in situ hydrolysis of the intermediate ester, which is the prerequisite step for the subsequent decarboxylation.

-

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring.

-

Rationale: Moderate heating provides the necessary activation energy for both the initial N-alkylation and the subsequent hydrolysis/decarboxylation steps without causing significant degradation.

-

-

Monitoring: Monitor the reaction progress over 24 hours using a suitable analytical technique (e.g., TLC or LC-MS) to observe the consumption of DMAP and the formation of the product.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard techniques such as reversed-phase HPLC, as the final product is an ionic salt.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical N-difluoromethylation reaction.

Section 5: Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment.[4]

-

Hazards:

-

Flammability: It is a highly flammable liquid and vapor with a low flash point.[6] Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[6]

-

Corrosivity: It causes severe skin burns and eye damage.[6]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[6] All operations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Handling and Storage: Use explosion-proof equipment and take precautionary measures against static discharge.[7] Store in a tightly closed container in a cool, well-ventilated, and locked area.[6]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

-

Conclusion

This compound is a high-value reagent with a unique and powerful role in modern synthetic chemistry. Its well-defined physical properties and predictable reactivity make it an indispensable tool for the targeted introduction of difluoromethyl groups, a critical strategy in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. While its hazardous nature necessitates stringent safety protocols, a thorough understanding of its characteristics, as detailed in this guide, allows researchers to harness its full synthetic potential responsibly and effectively.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cas 683-98-7,this compound | lookchem [lookchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl 2-chloro-2,2-difluoroacetate [webbook.nist.gov]

- 10. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl Bromodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Structural Significance of Methyl Bromodifluoroacetate

The utility of fluorinated motifs in medicinal chemistry is well-established, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates. This compound serves as a key building block for incorporating the bromodifluoromethyl moiety into organic molecules.[2] Accurate and unambiguous characterization of this reagent is the first critical step in any synthetic workflow. NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. This guide will walk through the theoretical underpinnings and practical interpretation of the multinuclear NMR data expected for this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to be simple, exhibiting a single resonance corresponding to the methyl protons.

Expected Spectral Features:

-

Chemical Shift (δ): The methyl group (CH₃) is attached to an oxygen atom of the ester functionality. Based on data from analogous compounds like methyl acetate and other methyl esters, the chemical shift is predicted to be in the range of 3.8 - 4.0 ppm . The electronegativity of the adjacent carbonyl group and the more distant but highly electronegative fluorine atoms will deshield these protons, shifting them downfield.

-

Multiplicity: The methyl protons are three bonds away from the two fluorine atoms on the α-carbon. This will result in coupling between the protons and the fluorine nuclei. The two equivalent fluorine atoms will split the proton signal into a triplet .

-

Coupling Constant (⁴JHF): The four-bond coupling between protons and fluorine atoms is typically small. A ⁴JHF coupling constant in the range of 1-3 Hz is expected.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Triplet (t) | ⁴JHF ≈ 1-3 |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct resonances, each providing key information about the carbon skeleton and the influence of the halogen substituents.

Expected Spectral Features:

-

-OCH₃ Carbon: This carbon is predicted to resonate at approximately 53-55 ppm . This chemical shift is characteristic of methyl esters.[3] It may exhibit a small long-range coupling to the fluorine atoms (³JCF), which would manifest as a triplet.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around 160-165 ppm . This carbon will be coupled to the two adjacent fluorine atoms, resulting in a triplet due to ¹³C-¹⁹F coupling. The expected two-bond carbon-fluorine coupling constant (²JCF) is in the range of 20-40 Hz .[4]

-

Bromodifluoromethyl Carbon (-CF₂Br): This carbon will be the most informative signal in the spectrum. Due to the direct attachment of two highly electronegative fluorine atoms and a bromine atom, this carbon will be significantly deshielded and is predicted to appear as a triplet in the range of 105-115 ppm . The one-bond carbon-fluorine coupling constant (¹JCF) is expected to be large, typically between 280-320 Hz .[5]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ | 53 - 55 | Singlet or Triplet (t) | ³JCF (if resolved) |

| -C=O | 160 - 165 | Triplet (t) | ²JCF ≈ 20-40 |

| -CF₂Br | 105 - 115 | Triplet (t) | ¹JCF ≈ 280-320 |

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range.[6] For this compound, a single resonance is expected.

Expected Spectral Features:

-

Chemical Shift (δ): The chemical shift of the two equivalent fluorine atoms in the -CF₂Br group is influenced by the adjacent carbonyl group and the bromine atom. Based on data for similar compounds, the chemical shift is predicted to be in the range of -60 to -70 ppm (relative to CFCl₃).[7]

-

Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal will be split by the three protons of the methyl group. This will result in a quartet . In a proton-decoupled ¹⁹F NMR spectrum, the signal will appear as a singlet .

-

Coupling Constant (⁴JFH): The four-bond fluorine-proton coupling constant will be identical to that observed in the ¹H NMR spectrum, in the range of 1-3 Hz .

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-coupled) | Predicted Coupling Constant (J, Hz) |

| -CF₂Br | -60 to -70 | Quartet (q) | ⁴JFH ≈ 1-3 |

Experimental Protocols and Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not react with the analyte and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as trifluorotoluene or hexafluorobenzene can be used.

NMR Instrument Parameters

-

¹H NMR:

-

A standard single-pulse experiment is sufficient.

-

Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is standard.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

A standard single-pulse experiment can be used.

-

Proton-decoupled spectra can be acquired to simplify the signal to a singlet.

-

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for analyzing the NMR spectra of this compound, correlating the structural fragments with the expected spectral features.

Caption: Logical workflow for the NMR spectral analysis of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers and drug development professionals can confidently identify and characterize this important synthetic building block. The provided experimental protocols and logical framework for interpretation serve as a practical resource for obtaining and analyzing high-quality NMR data. While actual experimental data would provide definitive values, the principles and predictions outlined herein offer a robust and scientifically grounded guide for the spectral analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 683-98-7: methyl bromo(difluoro)acetate | CymitQuimica [cymitquimica.com]

- 3. Methyl bromoacetate(96-32-2) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

Methyl Bromodifluoroacetate molecular structure and weight

An In-Depth Technical Guide to Methyl Bromodifluoroacetate: Structure, Properties, and Synthetic Applications

Introduction: The Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated synthons highly valuable. Among these, this compound (MBDF) has emerged as a critical building block. Its ability to serve as a precursor to the difluoromethyl and difluoroacetate moieties makes it an indispensable tool for chemists seeking to innovate at the molecular level. This guide provides a comprehensive overview of this compound, from its fundamental molecular characteristics to its application in advanced synthetic protocols.

Core Molecular and Physical Properties

This compound is a highly reactive, colorless to pale yellow liquid that serves as a key intermediate in various chemical syntheses.[1][2] A thorough understanding of its core properties is essential for its safe and effective handling in a laboratory setting.

Molecular Structure and Weight

-

Chemical Name: Methyl 2-bromo-2,2-difluoroacetate[1]

The structure features a central carbon atom bonded to a bromine atom, two fluorine atoms, and a methyl ester group. The high electronegativity of the fluorine and bromine atoms makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, a key feature of its reactivity.

Caption: 2D Structure of this compound.

Physicochemical Data

The quantitative data for this compound are summarized in the table below, providing researchers with essential information for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Boiling Point | 96 - 98 °C | [1][2] |

| Density | 1.71 - 1.72 g/cm³ (at 23 °C) | [1][6] |

| Refractive Index | 1.3880 (at 23 °C) | [1][3] |

| Flash Point | 6.6 - 7.0 °C | [1][3] |

| Storage Temperature | Room Temperature, <15°C Recommended | [1][5] |

Spectroscopic Characterization

-

¹H NMR: The spectrum for the methyl ester is expected to show a singlet for the methyl protons (-OCH₃) around 3.7-4.0 ppm. For the ethyl ester, a quartet (~4.4 ppm) and a triplet (~1.4 ppm) are observed for the -OCH₂CH₃ group.[7][8]

-

¹³C NMR: The spectrum will be characterized by the carbonyl carbon (~160-165 ppm, triplet due to C-F coupling), the halogenated α-carbon (~110-115 ppm, triplet), and the methyl carbon (~50-55 ppm).[9]

-

¹⁹F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent.

-

IR Spectroscopy: Key peaks will include a strong C=O stretch for the ester group (~1750-1770 cm⁻¹), C-F stretching bands (~1100-1300 cm⁻¹), and C-O stretching.[8][10]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and bromine.[11]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its role as a versatile precursor for introducing difluoromethyl groups (CF₂H) and related moieties into organic structures.

The Reformatsky Reaction: Formation of β-Hydroxy Esters

A classic application for α-halo esters is the Reformatsky reaction. This reaction involves the formation of an organozinc reagent, which then adds to a carbonyl compound (aldehyde or ketone) to yield a β-hydroxy ester.[6][12] The use of zinc is critical because the resulting organozinc enolate is less basic and reactive than corresponding lithium or magnesium (Grignard) reagents, preventing self-condensation of the ester.[13]

The mechanism proceeds via three main steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form the organozinc reagent, often called a Reformatsky enolate.[12][13]

-

Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, forming a new carbon-carbon bond through a six-membered chair-like transition state.[13][14]

-

Acidic Workup: The resulting zinc alkoxide is protonated during an acidic workup to yield the final β-hydroxy-α,α-difluoroester.[13]

Caption: Generalized workflow of the Reformatsky Reaction.

N-Difluoromethylation of Heterocycles

A more modern and highly valuable application is the use of bromodifluoroacetate esters for the N-difluoromethylation of nitrogen-containing heterocycles, such as pyridines.[2] This transformation is significant in medicinal chemistry, where replacing a common N-methyl group with an N-difluoromethyl group can dramatically alter a drug candidate's properties. The difluoromethyl group (CF₂H) is considered a lipophilic bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor.

The reaction, which can be performed without a transition metal catalyst, proceeds in two key stages:

-

N-Alkylation: The pyridine nitrogen acts as a nucleophile, attacking the α-carbon of the bromodifluoroacetate ester and displacing the bromide ion to form an N-substituted pyridinium intermediate.[2]

-

Hydrolysis and Decarboxylation: In the presence of water (which can be residual in the solvent), the ester group of the intermediate is hydrolyzed. The resulting carboxylic acid is unstable and readily undergoes decarboxylation to yield the final N-difluoromethylated pyridinium product.[2]

Experimental Protocols

The following protocols are adapted from the literature and provide a starting point for utilizing bromodifluoroacetate esters in synthesis.

Protocol: General Procedure for N-Difluoromethylation of Pyridine Derivatives

This protocol is based on a reported method using Ethyl Bromodifluoroacetate and can be adapted for the methyl analog.[3]

Objective: To synthesize an N-difluoromethylated pyridine from a pyridine starting material.

Materials:

-

Pyridine derivative (1.0 eq)

-

Methyl or Ethyl Bromodifluoroacetate (5.0 eq)

-

Acetonitrile (ACN), HPLC grade

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve the pyridine derivative (e.g., 100 mg, 1.0 eq) in a 1:1 (v/v) mixture of ACN and THF (e.g., 20 mL).

-

Add Methyl or Ethyl Bromodifluoroacetate (5.0 eq) to the solution.

-

Heat the reaction mixture to 60°C under continuous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) over 24 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by an appropriate method, such as silica gel column chromatography or precipitation/recrystallization, to yield the N-difluoromethylated pyridinium salt.[3]

Caption: Experimental workflow for N-difluoromethylation.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions in a controlled laboratory environment.

-

GHS Hazard Statements:

-

Handling Recommendations:

-

Work exclusively in a well-ventilated chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[13]

-

Avoid breathing vapors or mists.[12]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its molecular structure, characterized by a reactive C-Br bond and two electron-withdrawing fluorine atoms, facilitates its use in a variety of transformations, most notably the Reformatsky reaction and N-difluoromethylation protocols. For researchers in pharmaceutical and agrochemical development, MBDF provides a reliable and efficient means to introduce fluorine into target molecules, thereby enabling the fine-tuning of biological activity and pharmacokinetic properties. Adherence to strict safety protocols is paramount when handling this reactive compound, ensuring its potential can be harnessed safely and effectively.

References

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Ethyl bromodifluoroacetate(667-27-6) 1H NMR [m.chemicalbook.com]

- 8. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl bromodifluoroacetate(667-27-6) 13C NMR spectrum [chemicalbook.com]

- 10. Ethyl bromodifluoroacetate(667-27-6) IR Spectrum [m.chemicalbook.com]

- 11. Ethyl bromodifluoroacetate [webbook.nist.gov]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. Reformatsky Reaction | NROChemistry [nrochemistry.com]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of Methyl Bromodifluoroacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl Bromodifluoroacetate in Modern Chemistry

This compound, a seemingly niche chemical compound, holds a significant position in the toolbox of synthetic organic chemists, particularly those in the pharmaceutical and agrochemical industries. Its value lies in its role as a versatile building block for the introduction of the difluoromethyl group (-CF2H) and the difluoroacetate moiety into larger molecules. The incorporation of fluorine atoms into drug candidates and agrochemicals can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] this compound, with its reactive bromine atom, provides a direct handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a favored reagent for these crucial molecular modifications. This guide provides a comprehensive overview of the various synonyms and naming conventions for this compound encountered in chemical literature, ensuring clarity and precision in scientific communication.

Decoding the Identity: A Systematic Breakdown of Synonyms

The multiplicity of names for a single chemical entity can often be a source of confusion. Understanding the origins and appropriate contexts for these synonyms is paramount for effective literature searches and unambiguous scientific discourse. The synonyms for this compound can be broadly categorized into IUPAC systematic names, common or trivial names, and names derived from its chemical structure.

The Authoritative Voice: IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds, ensuring global consistency. According to IUPAC nomenclature for esters, the name is derived by first identifying the alcohol-derived alkyl group and then the carboxylate part, with the "-oic acid" suffix of the corresponding carboxylic acid being replaced by "-oate".[2][3][4][5]

For this compound, the systematic IUPAC names are:

-

Methyl 2-bromo-2,2-difluoroacetate : This is the most precise and widely accepted IUPAC name. It clearly indicates a methyl ester of an acetic acid derivative that is substituted with one bromine and two fluorine atoms at the alpha-carbon (carbon-2).[6]

-

Methyl 2-bromo-2,2-difluoroethanoate : This is an equally valid IUPAC name, using "ethanoate" instead of "acetate" for the two-carbon carboxylate chain. Both "acetate" and "ethanoate" are acceptable under IUPAC rules, though "acetate" is often used for the C2 acyl group.[7][8]

The Language of the Lab: Common and Semi-Systematic Names

While IUPAC names provide unequivocal identification, shorter, more common names are frequently used in laboratory settings and commercial catalogs for convenience.

-

Methyl bromo(difluoro)acetate : This is a commonly used and easily recognizable name that conveys the essential structural features.[7]

-

Bromo(difluoro)acetic acid methyl ester : This name explicitly identifies the compound as the methyl ester of bromo(difluoro)acetic acid, which is a clear and descriptive alternative.[7][8][9][10][11][12][13]

-

Acetic acid, 2-bromo-2,2-difluoro-, methyl ester : This is an indexed name often found in chemical databases like Chemical Abstracts Service (CAS), providing a systematic, albeit more verbose, description.[10][13]

-

Brom-difluor-essigsaeure-methylester : This is the German language equivalent, which may be encountered in older literature or European patents.[1]

At a Glance: A Comparative Table of Synonyms

For rapid reference, the following table summarizes the primary synonyms for this compound, along with its key identifiers.

| Synonym Type | Name | Context of Use |

| IUPAC Name | Methyl 2-bromo-2,2-difluoroacetate[6] | Formal publications, patents, regulatory documents. |

| IUPAC Name | Methyl 2-bromo-2,2-difluoroethanoate[7][8] | Formal publications, patents, regulatory documents. |

| Common Name | Methyl bromo(difluoro)acetate[7] | Laboratory slang, chemical supplier catalogs. |

| Common Name | Bromo(difluoro)acetic acid methyl ester[7][8][9][10][11][12][13] | Chemical supplier catalogs, some publications. |

| Index Name | Acetic acid, 2-bromo-2,2-difluoro-, methyl ester[10][13] | Chemical databases (e.g., CAS). |

| German Name | Brom-difluor-essigsaeure-methylester[1] | German-language literature and patents. |

Key Identifiers:

-

CAS Number: 683-98-7

-

Molecular Formula: C₃H₃BrF₂O₂

-

Molecular Weight: 188.96 g/mol

Visualizing the Connections: A Nomenclature Map

The following diagram illustrates the relationship between the core chemical structure and its various synonyms.

Caption: Relationship between the core compound and its synonyms.

In Practice: The Reformatsky Reaction - A Detailed Experimental Protocol

This compound is a key reagent in the Reformatsky reaction, which is used to form β-hydroxy esters.[14][15] This reaction involves the formation of an organozinc intermediate that then adds to a carbonyl compound. The following is a representative protocol for the Reformatsky reaction using this compound with a generic aldehyde.

Objective: To synthesize a β-hydroxy-α,α-difluoroester via the Reformatsky reaction.

Materials:

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

This compound

-

Aldehyde (generic)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Step-by-Step Methodology:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated zinc dust (1.5 equivalents relative to the aldehyde). Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the purple color of the iodine disappears. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

-

Formation of the Reformatsky Reagent: To the activated zinc suspension, add anhydrous THF. Then, add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise via a syringe or an addition funnel. The reaction is often initiated by gentle warming. The formation of the organozinc reagent may be indicated by a slight exotherm and a change in the appearance of the reaction mixture.

-

Reaction with the Aldehyde: Once the formation of the Reformatsky reagent is complete (typically after stirring for 30-60 minutes at room temperature or slightly elevated temperature), cool the reaction mixture to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography). Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

The Broader Context: Applications in Drug Discovery and Agrochemicals

The difluoromethyl group, readily introduced using reagents like this compound, is considered a bioisostere of a hydroxyl group, thiol group, or even a hydrogen bond donor.[16] This strategic replacement can lead to improved metabolic stability by blocking sites of oxidation, and can also modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[16] For example, the incorporation of a difluoromethyl group has been shown to be a successful strategy in the development of potent and selective inhibitors of various enzymes.[16] In the agrochemical field, the introduction of fluorinated moieties can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides.[9]

Conclusion

A thorough understanding of the nomenclature of this compound is essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and agrochemical research. While multiple synonyms exist, adherence to the systematic IUPAC names, "Methyl 2-bromo-2,2-difluoroacetate" or "Methyl 2-bromo-2,2-difluoroethanoate," is recommended for formal scientific communication to ensure clarity and avoid ambiguity. The common names, however, remain prevalent in laboratory practice and commercial contexts. By providing a comprehensive overview of these synonyms, their contexts, and a practical experimental protocol, this guide aims to equip researchers with the knowledge necessary to confidently and accurately navigate the chemical literature surrounding this important fluorinated building block.

References

- 1. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 4. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 7. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 683-98-7 Cas No. | Methyl bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. This compound | 683-98-7 [chemicalbook.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

A Senior Application Scientist's Guide to Methyl Bromodifluoroacetate: Sourcing, Synthesis, and Application

For the modern researcher in pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The difluoromethyl group (–CF2H), in particular, has garnered immense interest as a lipophilic bioisostere of hydroxyl and thiol groups, capable of enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth technical overview of Methyl Bromodifluoroacetate (MBDA), a key reagent for introducing this valuable moiety. We will explore its commercial availability, delve into the mechanistic underpinnings of its reactivity, and provide a field-proven protocol for its application.

Core Properties and Commercial Availability

This compound (CAS No. 683-98-7) is a colorless to pale yellow liquid that serves as a versatile and reactive building block in organic synthesis.[2] Its utility stems from its ability to act as a precursor to difluorocarbene or as a direct difluoro(carbomethoxy)methylating agent. Before embarking on any synthetic campaign, securing a reliable source of this reagent is paramount. The compound is readily available from several major chemical suppliers, typically with a purity of ≥97%.

Table 1: Commercial Suppliers and Availability of this compound

| Supplier | Catalog Number (Example) | Purity | Available Quantities (Examples) | CAS Number |

| TCI America | M2020 | ≥97.0% (GC) | 5g, 25g | 683-98-7 |

| Apollo Scientific | PC5015 | Not Specified | 5g, 25g, 100g | 683-98-7 |

| Chem-Impex | 45322 | ≥97% (GC) | 5g, 25g | 683-98-7 |

| Key Organics | KO-0238 | Not Specified | 10g, 25g, 100g | 683-98-7 |

| Fisher Scientific | M2020 (via TCI) | ≥97.0% | 5g, 25g | 683-98-7 |

Note: Availability and pricing are subject to change. Researchers should consult supplier websites for the most current information.[3][4][5]

The Heart of Reactivity: Mechanism of Difluoromethylation

This compound is primarily valued as a precursor for difluoromethylation. Its application can be broadly categorized into two pathways: direct nucleophilic substitution and, more commonly, the generation of difluorocarbene (:CF2), a highly reactive intermediate.

The generation of difluorocarbene from related compounds like sodium chlorodifluoroacetate proceeds via thermal decarboxylation.[6] Similarly, reagents like MBDA can be induced to form this intermediate, which is then trapped by a nucleophile (such as a phenol, thiol, or amine). The electrophilic difluorocarbene readily reacts with electron-rich species to form the desired difluoromethylated product.

This pathway is particularly relevant in the synthesis of aryl difluoromethyl ethers and N-difluoromethylated heterocycles, which are of significant interest in drug development.[1][6] The choice of reaction conditions (base, solvent, temperature) is critical to favor the desired pathway and minimize side reactions. For instance, in palladium-catalyzed reactions, MBDA can participate in cross-coupling with aryl boronic acids, showcasing its versatility beyond simple carbene chemistry.[7]

Figure 1: General mechanism for difluoromethylation using a difluorocarbene intermediate generated from a precursor like MBDA.

Key Applications in Drug Development and Beyond

The unique properties of the difluoromethyl group make it a powerful tool for lead optimization in medicinal chemistry.

-

Pharmaceutical Development : The primary application of MBDA is in the synthesis of drug candidates.[2] Replacing a hydroxyl or thiol group with –CF2H can dramatically improve a molecule's metabolic stability and modulate its lipophilicity, thereby enhancing its pharmacokinetic profile.[1]

-

Agrochemical Industry : Similar to pharmaceuticals, MBDA is used to create fluorinated compounds for crop protection, improving the potency and stability of active ingredients.[8]

-

Materials Science : The reagent is employed in developing advanced polymers with enhanced thermal and chemical resistance.[2]

-

Synthetic Chemistry : It serves as a versatile building block for creating a wide array of complex fluorinated molecules.[2][8]

Field-Proven Protocol: N-Difluoromethylation of Pyridine Derivatives

This protocol is adapted from a demonstrated, transition-metal-free method for the N-difluoromethylation of pyridines using a bromodifluoroacetate source.[1] This self-validating system explains the causality behind each step, ensuring reproducibility.

Objective: To synthesize an N-difluoromethylated pyridine, a scaffold of interest in medicinal chemistry.

Causality: The reaction proceeds via an initial N-alkylation of the pyridine nitrogen with this compound, forming a pyridinium salt. Subsequent in-situ hydrolysis and decarboxylation under the reaction conditions yield the final N-difluoromethylated product.[1] The choice of a polar aprotic solvent like DMF facilitates the initial SN2-type alkylation, while the presence of a mild base and water promotes the final decarboxylation step.

Materials and Reagents:

-

Substituted Pyridine (e.g., 4-Dimethylaminopyridine, DMAP)

-

This compound (MBDA)

-

Dimethylformamide (DMF), anhydrous

-

Potassium Carbonate (K2CO3)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard glassware for extraction and purification

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyridine (1.0 equiv).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Add anhydrous DMF to dissolve the starting material. The concentration should be approximately 0.1 M.

-

Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the nucleophilic attack.

-

Add this compound (1.5 equiv) to the solution via syringe.

-

Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the starting pyridine.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60-80 °C.

-

Rationale: Thermal energy is required to overcome the activation barrier for both the initial N-alkylation and the subsequent decarboxylation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Dichloromethane (DCM) and wash with water (3x) to remove the DMF solvent.

-

Rationale: This aqueous workup removes the high-boiling DMF solvent and water-soluble salts.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Rationale: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography separates the desired product from unreacted reagents and byproducts, yielding the pure N-difluoromethylated compound.

-

Figure 2: A streamlined workflow for the N-difluoromethylation of a pyridine derivative.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.[8]

-

Hazards : It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[9][10]

-

Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Take precautionary measures against static discharge.[9]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8 °C.[2] Keep away from heat, sparks, and open flames.[9]

Conclusion

This compound stands out as an essential reagent for researchers aiming to leverage the benefits of fluorine chemistry. Its commercial availability and versatile reactivity, particularly as a source for the valuable difluoromethyl group, make it indispensable in the design of novel pharmaceuticals, agrochemicals, and advanced materials. By understanding its underlying reaction mechanisms and adhering to established protocols and safety measures, scientists can effectively harness the power of this potent building block to drive innovation in their respective fields.

References

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 683-98-7 Cas No. | Methyl bromo(difluoro)acetate | Apollo [store.apolloscientific.co.uk]

- 5. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. Cas 683-98-7,this compound | lookchem [lookchem.com]

- 9. This compound | 683-98-7 | TCI AMERICA [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Core Reactivity of Methyl Bromodifluoroacetate: A Guide for Synthetic Innovation

An In-Depth Technical Guide for Advanced Practitioners

Abstract

Methyl 2-bromo-2,2-difluoroacetate (MBDF) has emerged as an indispensable reagent in modern organic synthesis, primarily valued as a robust precursor for introducing the difluoromethyl (-CF2-) and related difluoro-functionalized moieties into complex molecular architectures.[1] Its utility is central to the development of novel pharmaceuticals, agrochemicals, and advanced materials, where the inclusion of fluorine atoms can profoundly enhance biological activity, metabolic stability, and material properties.[1] This guide moves beyond a simple catalog of reactions to provide a deep, mechanistically-grounded understanding of MBDF's core reactivity. We will explore the causality behind its primary reaction pathways—Reformatsky-type nucleophilic additions, radical difluoroacetylation, and difluorocarbene generation—offering field-proven insights and detailed protocols to empower researchers in drug development and chemical synthesis to leverage this versatile building block to its full potential.

Compound Profile and Safety Mandates

Methyl bromodifluoroacetate is a colorless liquid that serves as a critical intermediate in the production of fine chemicals.[2] A comprehensive understanding of its physical properties is essential for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 683-98-7 | [1][2] |

| Molecular Formula | C₃H₃BrF₂O₂ | [1][2] |

| Molecular Weight | 188.96 g/mol | [1][2] |

| Boiling Point | 96-98 °C | [1][2] |

| Density | 1.71-1.72 g/cm³ (at 20-23 °C) | [1][2] |

| Refractive Index | ~1.388 (at 20-23 °C) | [1][2] |

| Flash Point | 6.6 °C | [2] |

Structural Features and Electronic Profile

The reactivity of MBDF is dictated by the interplay of several electronic and structural features.

-

α-Carbon: The carbon atom bonded to the bromine and two fluorine atoms is highly electrophilic. The strong inductive electron-withdrawing effect of the two fluorine atoms and the bromine atom makes the C-Br bond susceptible to cleavage.

-

Ester Group: The methyl ester functionality provides an additional electron-withdrawing group and is a site for potential hydrolysis or other ester-related chemistry, although the adjacent difluoromethylene group modulates its reactivity compared to non-fluorinated analogs.[3]

Mandatory Handling and Safety Protocols

MBDF is a reactive and hazardous chemical that demands strict safety protocols.[2][4] It is classified as an irritant, highly flammable, and harmful if swallowed, inhaled, or in contact with skin.[2]

-

Engineering Controls: Always handle MBDF within a certified chemical fume hood to avoid inhalation of vapors.[5] Use explosion-proof electrical equipment and ensure all apparatus is properly grounded to prevent ignition from static discharge.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[4][6] Do not release into the environment.[5]

Pillar 1: Generation of Difluoro-Enolates (The Reformatsky Reaction)

A cornerstone of MBDF's utility is its role in the Reformatsky reaction, which generates a zinc-difluoroenolate for nucleophilic addition to carbonyl compounds, yielding valuable β-hydroxy-α,α-difluoroesters.[7][8][9]

Mechanistic Rationale

The classical Reformatsky reaction is a powerful alternative to the aldol reaction, particularly because the organozinc enolate can be formed in the presence of the electrophilic carbonyl partner without premature reaction.[8][9]

-

Oxidative Insertion: The reaction is initiated by the oxidative insertion of an activated metal, typically zinc dust, into the carbon-bromine bond of MBDF.[8][9] This step is critical; the use of activated zinc (e.g., acid-washed or treated with I₂) is crucial for overcoming the activation energy barrier and ensuring a clean, high-yielding insertion.

-

Enolate Formation: The resulting organozinc intermediate, often depicted as BrZnCF₂CO₂Me, exists in equilibrium with its dimeric and more reactive O-zinc enolate forms.[9] This species is a "soft" nucleophile, rendering it highly selective for aldehydes and ketones over the less electrophilic ester group of an unreacted MBDF molecule.[9]

-

Nucleophilic Addition: The zinc enolate coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered, chair-like transition state.[8][9] This coordination pre-organizes the reactants, facilitating the subsequent C-C bond formation.

-

Hydrolytic Workup: The reaction is quenched with an acidic aqueous solution to hydrolyze the zinc alkoxide, liberating the final β-hydroxy-α,α-difluoroester product.[8]

Self-Validating Protocol: Synthesis of a β-Hydroxy-α,α-difluoroester

This protocol describes a typical zinc-mediated Reformatsky reaction with an aldehyde.[8][10]

-

System Validation: The success of the reaction is validated by the complete consumption of the starting aldehyde and MBDF (monitored by TLC or GC-MS) and the formation of the characteristic β-hydroxy ester product, confirmed by ¹H, ¹⁹F, and ¹³C NMR spectroscopy.

Methodology:

-

Zinc Activation (Causality: To remove surface oxides and increase reactivity): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 - 2.0 eq.). Add a small volume of 1 M HCl, stir for 2-3 minutes, decant the acid, and wash sequentially with deionized water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc. Add a solution of the aldehyde (1.0 eq.) in THF.

-

Initiation and Addition: In a separate flask, prepare a solution of this compound (1.2 eq.) in anhydrous THF. Add ~10% of the MBDF solution to the zinc/aldehyde suspension. Gentle warming or the addition of a small iodine crystal may be required to initiate the reaction (indicated by a gentle exotherm or disappearance of the iodine color).

-

Execution: Once initiated, add the remaining MBDF solution dropwise via a syringe pump over 30-60 minutes, maintaining the reaction temperature between 25-40 °C. The rate of addition is critical to control the exotherm and prevent side reactions.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS until the aldehyde is consumed.

-

Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl to quench the reaction and dissolve the zinc salts.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy-α,α-difluoroester.

Pillar 2: Radical Addition Reactions

MBDF is an excellent precursor for the difluoroacetyl radical (•CF₂CO₂Me), which can be trapped by various radical acceptors, such as alkenes, to form new C-C bonds.[11][12][13] This pathway provides access to compounds that are complementary to those formed via ionic pathways.

Mechanistic Rationale

Radical additions involving MBDF typically proceed through a standard chain mechanism initiated by a single-electron transfer (SET) process.[11][14]

-

Initiation: A radical initiator, such as sodium dithionite (Na₂S₂O₄), reduces the C-Br bond of MBDF.[11][13] This SET cleavage generates the nucleophilic difluoroacetyl radical and a bromide anion. The choice of initiator is key; dithionite is effective, inexpensive, and operates under mild, aqueous conditions.

-

Propagation: The generated •CF₂CO₂Me radical adds across the double bond of an alkene (e.g., a vinyl ether). This addition occurs regioselectively to form the most stable subsequent radical intermediate. The resulting carbon-centered radical then abstracts a hydrogen atom from a suitable donor (e.g., the solvent or an additive) to yield the final product and regenerate a radical to continue the chain.

-

Termination: The reaction is terminated by standard radical-radical coupling or disproportionation events.

Self-Validating Protocol: Na₂S₂O₄-Mediated Addition to a Vinyl Ether

This protocol is adapted from demonstrated methodologies for the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers.[11][12][13]

-

System Validation: The reaction is validated by the formation of the difluoroacetyl-substituted acetal product.[11] The disappearance of starting materials and the appearance of the product can be monitored by GC-MS, with final structure confirmation by NMR spectroscopy.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the vinyl ether (1.5 eq.), and an alcohol (e.g., methanol, 3.0 eq.). The solvent is typically a biphasic mixture, such as acetonitrile and water.

-

Initiator Preparation: In a separate container, prepare a solution of sodium dithionite (Na₂S₂O₄, 2.0 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq., to maintain pH) in deionized water.

-

Execution: Add the aqueous initiator solution to the organic mixture. Stir the biphasic reaction vigorously at room temperature for 12-24 hours. Vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.

-

Workup and Extraction: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to isolate the target acetal.

Pillar 3: Difluorocarbene (:CF₂) Generation